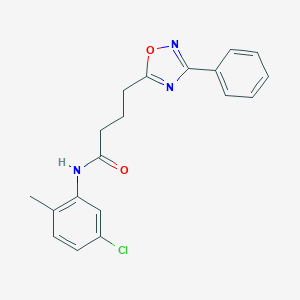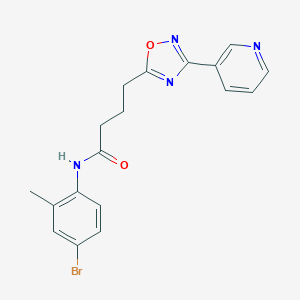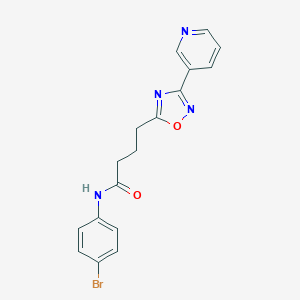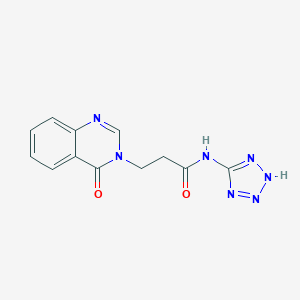
N-(5-chloro-2-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide, also known as CMPOB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of N-(5-chloro-2-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways, including the NF-κB, PI3K/Akt, and MAPK pathways. N-(5-chloro-2-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has also been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and anti-inflammatory responses.
Biochemical and Physiological Effects:
N-(5-chloro-2-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the production of pro-inflammatory cytokines, such as COX-2 and iNOS. N-(5-chloro-2-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. In addition, N-(5-chloro-2-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been shown to reduce the levels of reactive oxygen species and lipid peroxidation products.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(5-chloro-2-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide in lab experiments is its high potency. N-(5-chloro-2-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been shown to have a high affinity for its target proteins, which makes it an effective tool for studying various signaling pathways. However, one of the limitations of using N-(5-chloro-2-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide in lab experiments is its low solubility in water. This can make it difficult to administer N-(5-chloro-2-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide to cells or animals in experiments.
Direcciones Futuras
There are several future directions for research on N-(5-chloro-2-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide. One direction is to investigate the potential of N-(5-chloro-2-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide in combination therapy with other drugs for cancer treatment. Another direction is to explore the use of N-(5-chloro-2-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of N-(5-chloro-2-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide and to develop more effective synthesis methods for this compound.
Conclusion:
In conclusion, N-(5-chloro-2-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is a chemical compound with potential therapeutic applications in cancer treatment, anti-inflammatory therapy, and neuroprotection. Its high potency and ability to modulate various signaling pathways make it an effective tool for scientific research. However, more research is needed to fully understand the mechanism of action of N-(5-chloro-2-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide and to develop more effective synthesis methods for this compound.
Métodos De Síntesis
N-(5-chloro-2-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide can be synthesized using a two-step reaction. The first step involves the synthesis of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid, which is then reacted with 5-chloro-2-methylphenylamine and butyric anhydride to produce N-(5-chloro-2-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has shown potential in various scientific research applications, including cancer treatment, anti-inflammatory therapy, and neuroprotection. In cancer treatment, N-(5-chloro-2-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting tumor angiogenesis. In anti-inflammatory therapy, N-(5-chloro-2-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neuroprotection, N-(5-chloro-2-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been shown to protect neurons against oxidative stress and inflammation.
Propiedades
Fórmula molecular |
C19H18ClN3O2 |
|---|---|
Peso molecular |
355.8 g/mol |
Nombre IUPAC |
N-(5-chloro-2-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide |
InChI |
InChI=1S/C19H18ClN3O2/c1-13-10-11-15(20)12-16(13)21-17(24)8-5-9-18-22-19(23-25-18)14-6-3-2-4-7-14/h2-4,6-7,10-12H,5,8-9H2,1H3,(H,21,24) |
Clave InChI |
ZTTXRIZRDIFVOI-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3 |
SMILES canónico |
CC1=C(C=C(C=C1)Cl)NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(3-methylphenyl)-N-[2-(methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B277425.png)

![1-(3-methylphenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B277429.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B277430.png)
![3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B277431.png)

![2-{3-[hydroxy(oxido)amino]-1H-1,2,4-triazol-1-yl}-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B277434.png)

![1-{[5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-3,3-dimethyl-2-butanone](/img/structure/B277439.png)
![N-(2,5-dichlorophenyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B277441.png)

![N-[2-(methylsulfanyl)phenyl]-2-(4-oxo-3(4H)-quinazolinyl)acetamide](/img/structure/B277446.png)